2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine
Description
2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine is a hybrid heterocyclic compound combining the imidazo[1,2-a]pyridine core with a 5-nitrofuran substituent at the C2 position. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulation .
Properties
CAS No. |
16252-80-5 |
|---|---|
Molecular Formula |
C11H7N3O3 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H7N3O3/c15-14(16)11-5-4-9(17-11)8-7-13-6-2-1-3-10(13)12-8/h1-7H |
InChI Key |
BIWWKOQJCXKVNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Two-Component Cyclocondensation
A widely employed method involves reacting 2-aminopyridine with 5-nitro-2-furoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the carbonyl carbon, followed by cyclization to form the imidazo ring. In a representative procedure, 2-aminopyridine (1.0 equiv) and 5-nitro-2-furoyl chloride (1.2 equiv) are stirred in dichloromethane with triethylamine (2.0 equiv) at 0°C, yielding the product after 12 hours at room temperature. This method achieves moderate yields (45–60%) but requires stringent control over moisture to prevent hydrolysis of the acyl chloride.
Microwave-Assisted Cyclocondensation
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A protocol using 2-aminopyridine and 5-nitro-2-furaldehyde in acetic acid under microwave conditions (150°C, 20 min) reported a 75% yield. The aldehyde’s electrophilicity facilitates imine formation, followed by cyclization, as confirmed by LC-MS intermediates.
Post-cyclization functionalization via cross-coupling enables precise introduction of the nitrofuran group. The Suzuki-Miyaura coupling is particularly effective for attaching aryl groups to the imidazo[1,2-a]pyridine core.
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 2-bromoimidazo[1,2-a]pyridine and 5-nitro-2-furylboronic acid exemplifies this approach. Using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a dioxane/water mixture (3:1) at 80°C for 12 hours, the reaction achieves 68% yield. Key to success is the stability of the boronic acid under basic conditions, which prevents decomposition of the nitro group.
Buchwald-Hartwig Amination
While less common for nitrofuran systems, Buchwald-Hartwig amination has been explored for nitrogen-containing heterocycles. Reacting 2-chloroimidazo[1,2-a]pyridine with 5-nitro-2-furanamine using Xantphos-Pd-G3 (2 mol%) and Cs₂CO₃ in toluene at 110°C yields 55% product. However, competing reduction of the nitro group by the palladium catalyst necessitates careful optimization.
Direct C–H Functionalization
Recent advances in C–H activation offer atom-economical routes to functionalize imidazo[1,2-a]pyridines without pre-halogenation.
Oxidative Coupling with Nitrofurans
A catalyst-free method employs glyoxylic acid and nitrofuran boronic acids for direct C-3 functionalization. In a reported procedure, imidazo[1,2-a]pyridine, glyoxylic acid (1.5 equiv), and 5-nitro-2-furylboronic acid (1.5 equiv) react in acetonitrile with KOtBu (1.0 equiv) at 110°C for 24 hours, yielding 70% product. Mechanistic studies suggest a tandem Knoevenagel condensation and decarboxylation pathway.
Photoredox Catalysis
Visible-light-mediated C–H functionalization using Ru(bpy)₃Cl₂ as a photocatalyst enables coupling with nitrofuran iodides. Irradiating a mixture of imidazo[1,2-a]pyridine, 5-nitro-2-furyl iodide, and DIPEA in DMF at 450 nm for 6 hours affords the product in 62% yield. This method avoids high temperatures but requires anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | DCM, Et₃N, RT, 12 h | 45–60 | Simple setup | Moisture-sensitive reagents |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C, 12 h | 68 | High selectivity | Requires pre-halogenation |
| Oxidative Coupling | KOtBu, CH₃CN, 110°C, 24 h | 70 | Atom-economical | Long reaction time |
| Photoredox | Ru catalyst, DMF, 450 nm, 6 h | 62 | Mild conditions | Specialized equipment needed |
Mechanistic Insights and Optimization
Role of Base in Cyclocondensation
Triethylamine in cyclocondensation neutralizes HCl, driving the reaction forward. However, excess base promotes side reactions, such as hydrolysis of the acyl chloride. Replacing Et₃N with DMAP (4-dimethylaminopyridine) increases yield to 58% by accelerating acylation.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group on the furan ring undergoes reduction to form amine derivatives, a critical step for modifying biological activity.
Mechanistic Insight : Reduction proceeds via electron transfer to the nitro group, forming a nitroso intermediate before final conversion to the amine.
Electrophilic Substitution
The imidazo[1,2-a]pyridine core undergoes electrophilic substitution at the C-3 position due to its aromatic character.
| Reaction | Electrophile | Conditions | Product | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 3-Nitroimidazo[1,2-a]pyridine derivative | |
| Halogenation | Cl₂ or Br₂ | FeCl₃ catalyst, RT | 3-Haloimidazo[1,2-a]pyridine derivatives |
Limitations : Steric hindrance from the nitrofuran group may reduce reactivity at adjacent positions.
Nucleophilic Aromatic Substitution
The nitro group activates the furan ring for nucleophilic substitution under specific conditions.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amines | H₂O-IPA, 80°C | 2-(5-Substituted-furan)imidazo derivatives | 85–90% | , |
| Thiols | CuI catalysis, aerobic oxidation | 3-Thioimidazo[1,2-a]pyridines | 78% |
Key Finding : Polar protic solvents (e.g., H₂O-IPA) enhance reaction rates by stabilizing transition states .
Multicomponent Reactions (Groebke–Blackburn–Bienaymé Reaction)
This reaction constructs diverse derivatives for antimicrobial applications.
SAR Insight : Cyclohexyl and aryl substituents at the 3-position enhance antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae .
Cyclization and Heterocycle Formation
The compound participates in tandem reactions to form extended heterocycles.
Mechanism : Cyclization proceeds via imine formation, followed by intramolecular nucleophilic attack and aromatization .
Oxidation Reactions
While the nitro group is stable, the imidazo ring may undergo oxidation under harsh conditions.
| Oxidizing Agent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic, heat | Pyridine-2,3-dicarboxylic acid | Structural modification |
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of 2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine derivatives against various pathogens. For instance, a compound synthesized from this scaffold demonstrated potent activity against Enterobacter cloacae, Staphylococcus aureus, Klebsiella pneumoniae, and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL for some strains . Such findings suggest a promising avenue for developing new antibacterial agents to combat resistant bacterial strains.
Antiparasitic Properties
The compound has also shown potential against parasitic infections. A study investigated the antiparasitic activity of several imidazo[1,2-a]pyridine derivatives against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. The results indicated that certain derivatives exhibited significant antiparasitic activity, warranting further exploration for clinical applications . Additionally, exploratory toxicology studies revealed no significant hepatic or renal toxicity in preclinical models, supporting the safety profile of these compounds for future development .
Anticancer Potential
The anticancer properties of this compound derivatives have been investigated across various cancer cell lines. In vitro studies have shown that certain derivatives possess strong cytotoxic effects against multiple cancer types, including leukemia and breast cancer. For example, one derivative exhibited an IC50 value of 1.4 µM against the MDA-MB-231 breast cancer cell line, indicating its potential as a lead compound for further drug development .
Anti-inflammatory Effects
In addition to its antibacterial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could provide new therapeutic strategies for treating inflammatory diseases. Further research is needed to elucidate the mechanisms underlying these effects and to optimize the structure for enhanced activity .
Synthesis and Structure-Activity Relationships
The synthesis of this compound derivatives typically involves multicomponent reactions that allow for the rapid generation of diverse chemical libraries. Structure-activity relationship (SAR) studies have been crucial in identifying key functional groups that enhance biological activity while minimizing toxicity. For instance, modifications to the nitrogen substituents have been shown to influence both potency and selectivity against specific pathogens or cancer cell lines .
Case Studies and Future Directions
Several case studies have underscored the therapeutic potential of this compound derivatives:
Future research should focus on optimizing these compounds through medicinal chemistry approaches to enhance their pharmacokinetic properties and therapeutic efficacy while conducting comprehensive preclinical evaluations.
Mechanism of Action
The mechanism of action of 2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the formation of ergosterol by targeting sterol 14-alpha demethylase (CYP51), disrupting the fungal cell membrane . In other contexts, it may act through radical reactions facilitated by transition metal catalysis .
Comparison with Similar Compounds
Table 1: Comparative Bioactivity of Selected Imidazo[1,2-a]pyridine Derivatives
- COX-2 Inhibition : Substitution at C3 (e.g., morpholine) in 2-(4-methylsulfonylphenyl) derivatives significantly enhances selectivity and potency, suggesting that C3 modifications in this compound could further optimize activity .
- Anti-Inflammatory Effects : The tert-butyl group in LASSBio-1749 contributes to oral bioavailability and TNF-α suppression, indicating that bulky substituents may improve pharmacokinetics in nitrofuran analogs .
Key Research Findings and Implications
Substituent Position Matters : Activity varies dramatically with substituent location. For example, methyl groups at R4 () boost AChE inhibition, while R2/R3 substitutions reduce efficacy .
Heterocyclic Diversity : The nitrofuran moiety’s oxygen atoms may confer distinct metabolic pathways compared to purely aromatic substituents, influencing toxicity and efficacy .
Biological Activity
2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine core fused with a nitrofuran moiety. This unique structure contributes to its biological properties, enhancing interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against a range of pathogens, including resistant strains.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values against selected bacterial strains:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.06 |
| Klebsiella pneumoniae | 0.25 |
| Enterococcus faecalis | 0.25 |
| Enterobacter cloacae | 0.25 |
These results suggest that this compound is effective against Gram-positive and Gram-negative bacteria, making it a potential candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer properties in various studies.
Case Studies
- In vitro Studies : Compounds similar to this compound demonstrated significant cytotoxicity against several cancer cell lines. For instance, in one study, the compound exhibited IC50 values in the low micromolar range against leukemia and solid tumors .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of specific oncogenic pathways. The nitrofuran group may play a crucial role in enhancing these effects by generating reactive nitrogen species .
Other Biological Activities
Beyond its antimicrobial and anticancer effects, this compound has been investigated for additional therapeutic applications:
- GABAA Receptor Modulation : Some studies suggest that imidazo[1,2-a]pyridine derivatives can modulate GABAA receptors, which are implicated in sleep disorders and anxiety .
- Antitubercular Potential : Research has explored the efficacy of related compounds against Mycobacterium tuberculosis. However, the nitrofuran derivatives showed limited potential as chemotherapeutic agents against this pathogen .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies have indicated that:
Q & A
Q. What are the common synthetic routes for functionalizing the C-3 position of imidazo[1,2-a]pyridine derivatives?
The C-3 position is typically functionalized via Friedel-Crafts acylation using catalytic AlCl₃ in a one-pot reaction, enabling the synthesis of acetylated derivatives. This method offers operational simplicity and high regioselectivity, with computational studies supporting the reaction mechanism . Alternative routes include multicomponent reactions (MCRs) with boronic acids under catalyst-free conditions, which expand chemical diversity while minimizing by-products .
Q. How are structural and electronic properties of imidazo[1,2-a]pyridine derivatives characterized?
Key techniques include:
- NMR and HRMS : For confirming molecular structure and purity (e.g., 2-thiosubstituted derivatives in antibacterial studies) .
- X-ray crystallography : Reveals intermolecular interactions (e.g., π-π stacking, C–H⋯N bonds) critical for fluorescence and crystal packing .
- IR spectroscopy : Identifies functional groups, such as carbonyl stretches in acetylated derivatives .
Q. What in vitro assays are used to evaluate biological activity?
Antibacterial activity is assessed via solid-state diffusion and liquid microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative strains (e.g., P. aeruginosa). Despite structural optimization, some derivatives show no activity, highlighting the need for mechanistic studies to explain discrepancies .
Advanced Research Questions
Q. How can computational models resolve contradictions between in silico predictions and experimental biological data?
Molecular docking and dynamics simulations (e.g., GABA receptor models) predict ligand-receptor binding affinities. Discrepancies arise when steric hindrance or solvation effects are overlooked experimentally. Validation requires coupling computational studies with mutagenesis or isothermal titration calorimetry (ITC) .
Q. What strategies optimize regioselective C–H functionalization for radical-based reactions?
Copper-catalyzed selenylation using Se powder under ligand-free conditions enables C(sp²)–H bond activation, forming selenylated derivatives via radical intermediates. Mechanistic studies (e.g., radical trapping) confirm the pathway, while reaction conditions (temperature, solvent) control regioselectivity . For sulfenylation, iodine or persulfate catalysts facilitate C–S bond formation at the C-2 position, overcoming traditional limitations .
Q. How do substituents at C-3 influence COX-2 inhibitory activity?
Structure-activity relationship (SAR) studies show that bulky groups (e.g., morpholine) at C-3 enhance COX-2 selectivity by fitting into the enzyme's hydrophobic pocket. Substitution with phenylamino groups further modulates potency, with electron-withdrawing substituents (e.g., nitro) improving binding affinity. In vitro assays (IC₅₀) and selectivity indices guide rational design .
Q. What role do intermolecular interactions play in fluorescence properties?
X-ray diffraction reveals that C–H⋯π and π-π stacking interactions stabilize excited-state configurations, enhancing fluorescence. Derivatives with electron-donating groups (e.g., methoxy) exhibit intramolecular charge transfer (ICT), while nitro groups reduce emission due to quenching effects .
Q. How are multicomponent reactions (MCRs) designed to access novel imidazo[1,2-a]pyridine hybrids?
MCRs combine imidazo[1,2-a]pyridines with aldehydes and boronic acids under eco-friendly conditions (e.g., DMF at 100°C). Reaction optimization focuses on decarboxylation efficiency and solvent polarity to minimize side products. Scalable protocols using continuous flow reactors improve yield and reproducibility .
Q. Why do some derivatives lack antibacterial activity despite structural similarity to active compounds?
Membrane permeability and efflux pump resistance may limit bioavailability. SAR studies suggest modifying lipophilicity (e.g., introducing thioether linkages) or using prodrug strategies. Comparative metabolomics can identify bacterial uptake barriers .
Q. What synthetic innovations address challenges in C-2 functionalization?
Bienaymé–Blackburn reactions with 2-aminopyridines and ketones enable C-2 acylation, while Cadogan cyclization constructs polycyclic frameworks. Transition-metal-free conditions (e.g., K₂S₂O₈/I₂) reduce toxicity and cost, critical for scalable synthesis .
Methodological Considerations
- Contradiction Analysis : Cross-validate biological data with orthogonal assays (e.g., MIC vs. time-kill curves) and computational models .
- Experimental Design : Use fractional factorial designs to optimize reaction parameters (e.g., catalyst loading, temperature) .
- Data Interpretation : Correlate crystallographic data with spectroscopic results to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
